(1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol
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Overview
Description
(1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a hydroxyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-fluoro-3-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (1R)-enantiomer. This can be achieved using chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using hydrogenation catalysts.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogenation catalysts (e.g., palladium on carbon)
Substitution: Nucleophiles (e.g., sodium methoxide)
Major Products Formed
Oxidation: 1-(4-fluoro-3-methylphenyl)propan-1-one
Reduction: 1-(4-fluoro-3-methylphenyl)propane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of (1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-chloro-3-methylphenyl)propan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
(1R)-1-(4-fluoro-3-ethylphenyl)propan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
(1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10,12H,3H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBHNVFEOLPHQH-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)F)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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